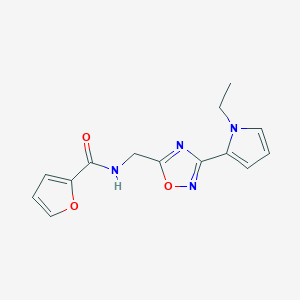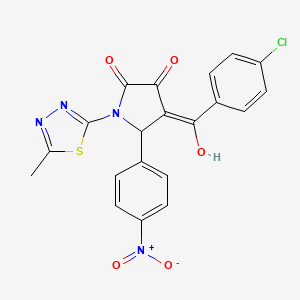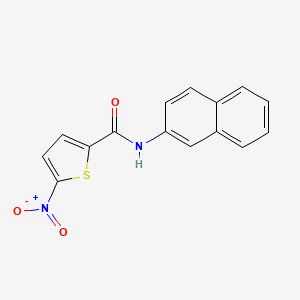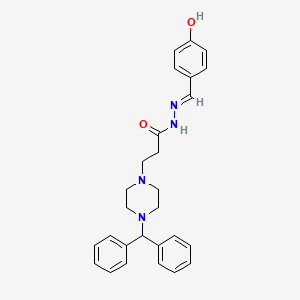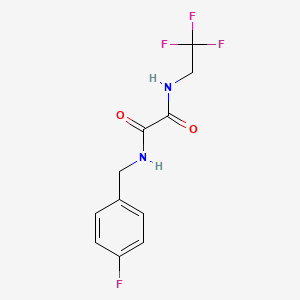
N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide” is a fluorinated compound. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to their unique properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR . The fluorine atoms in the compound would be particularly useful in 19F NMR, which can provide detailed information about the structure of fluorinated compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the fluorine atoms it contains. Fluorine is highly electronegative, which can affect properties like polarity, boiling point, and melting point .Aplicaciones Científicas De Investigación
Nucleoside Transport Inhibition
N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs, specifically those with benzyl group substitutions, have been investigated for their ability to inhibit nucleoside transport. These compounds are designed to offer lower polarity than their counterparts, aiming to enhance oral absorption and CNS penetration. Notably, compounds like LUF5919 and LUF5929 have shown high affinity for the nucleoside transport protein ENT1, achieving Ki values in the low nanomolar range, which is significant for their potential therapeutic applications in conditions where nucleoside transport modulation is beneficial (Tromp et al., 2004).
Novel Insecticidal Activity
Research into the novel class of insecticides, such as Flubendiamide, which contains structural elements similar to N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide, has revealed extremely potent insecticidal activity against lepidopterous pests, including resistant strains. The unique chemical structure, characterized by novel substituents like a heptafluoroisopropyl group, plays a crucial role in its mode of action and safety profile for non-target organisms. This highlights the potential of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide analogs in developing new pest management solutions (Tohnishi et al., 2005).
Fluorination Chemistry
The compound's structural elements are utilized in fluorination chemistry, enhancing the synthesis of fluorinated organic molecules. This area of research is critical for developing pharmaceuticals and agrochemicals where fluorination can significantly alter biological activity and stability. The exploration of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide and its derivatives in catalysis and as reagents in fluorination reactions opens new avenues for synthetic organic chemistry and the development of novel compounds with enhanced properties (Li et al., 2014).
Catalytic Applications
In the realm of catalysis, derivatives of N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide are being explored for their potential in facilitating various chemical transformations, including C-H bond activation and fluorination. These studies are pivotal in advancing green chemistry by developing more efficient and environmentally friendly catalytic processes. The ability of these compounds to act as catalysts or catalyst ligands in reactions that form carbon-fluorine bonds is particularly noteworthy, given the importance of fluorinated compounds in medicinal chemistry and material science (Vu et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F4N2O2/c12-8-3-1-7(2-4-8)5-16-9(18)10(19)17-6-11(13,14)15/h1-4H,5-6H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAYSAWQAZZHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F4N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-fluorobenzyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2986327.png)
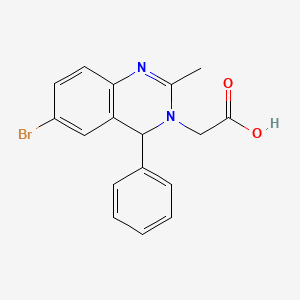
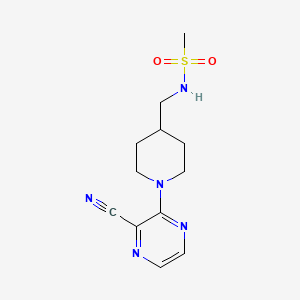
![{4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine](/img/structure/B2986334.png)
![N-(3'-acetyl-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B2986335.png)
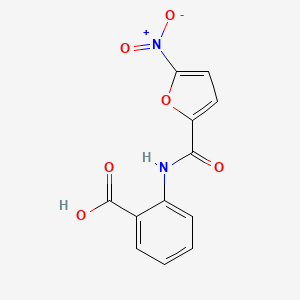
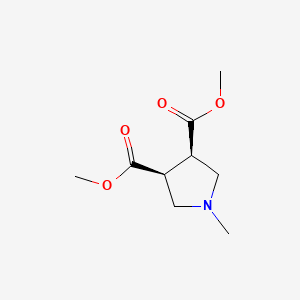
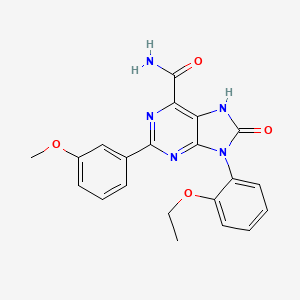
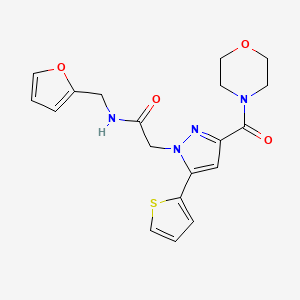
![3-[(2-chlorophenyl)methyl]-N-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2986344.png)
